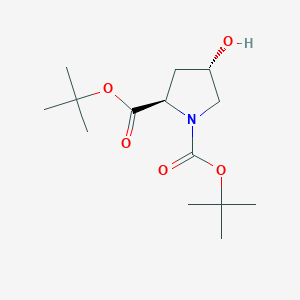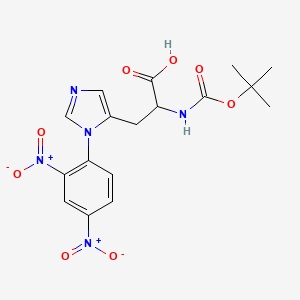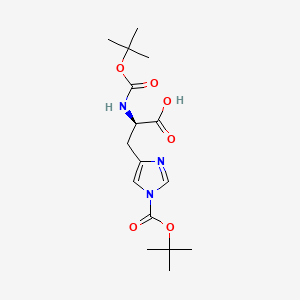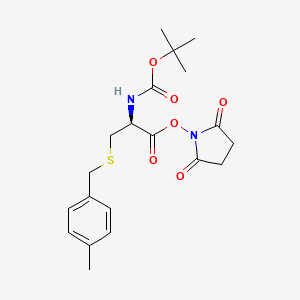
150347-56-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “150347-56-1” is also known as 5(6)-Carboxytetramethylrhodamine . It has been used for pharmaceutical testing and has been studied for its potential use in cancer treatment due to its ability to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with cell cycle regulation .
Synthesis Analysis
The synthesis of “this compound” is not explicitly mentioned in the search results. However, it is available for purchase for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C50H46Cl2N4O10 . The molecular weight is 933.827 . Another source suggests the molecular formula as C25H22N2O5 and the molecular weight as 430.46 . This discrepancy might be due to different forms or isomers of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. One source suggests that the compound has a molecular weight of 933.827 and a molecular formula of C50H46Cl2N4O10 . Another source suggests a molecular weight of 860.91 and a molecular formula of C50H44N4O10 . More specific properties such as melting point, boiling point, and density are not provided in the search results.
Mécanisme D'action
Target of Action
The compound this compound, also known as 5(6)-Carboxytetramethylrhodamine, is a bright, orange-fluorescent dye . It contains a carboxylic acid that can be used to react with primary amines via carbodiimide activation of the carboxylic acid . This suggests that the primary targets of this compound are likely to be primary amines present in various biological molecules.
Mode of Action
The interaction of 5(6)-Carboxytetramethylrhodamine with its targets involves a chemical reaction between the carboxylic acid group in the compound and primary amines . This reaction is facilitated by carbodiimide activation of the carboxylic acid . The result of this interaction is the formation of conjugates with absorption/emission maxima of approximately 555/580 nm .
Result of Action
The primary result of the action of 5(6)-Carboxytetramethylrhodamine is the formation of fluorescent conjugates with primary amines . These conjugates, which have absorption/emission maxima of approximately 555/580 nm , can be visualized using appropriate detection methods. This makes 5(6)-Carboxytetramethylrhodamine a useful tool in biological research for tracking and visualizing molecules containing primary amines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 150347-56-1 in laboratory experiments include its low cost, its non-toxic nature, and its ability to facilitate the formation of a variety of organic compounds. Additionally, it is relatively simple to synthesize, making it an attractive option for industrial and laboratory use. However, there are a few limitations of using this compound in laboratory experiments. For example, it cannot be used in reactions that require high temperatures or pressures, as it will decompose at these conditions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of reactions.
Orientations Futures
There are several potential future directions for 150347-56-1. One possible direction is to explore its use as a catalyst for the formation of new drugs and polymers. Additionally, it could be used to facilitate the formation of other organic compounds, such as those used in biotechnology and biosensors. Finally, further research could be conducted to explore its potential as an anti-inflammatory or antioxidant agent.
Méthodes De Synthèse
150347-56-1 is synthesized through the reaction of an alkyl halide and a metal halide in aqueous solution. The reaction is typically carried out in a two-phase system, with the alkyl halide and metal halide being mixed together in an organic solvent. The reaction is then allowed to proceed at room temperature, and the resulting this compound is then isolated and purified. This method of synthesis is relatively simple and cost-effective, making it an attractive option for industrial and laboratory use.
Applications De Recherche Scientifique
150347-56-1 has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to facilitate the formation of a variety of organic compounds. It is also used as a solvent or catalyst in a variety of reactions, including those involving the synthesis of polymers. Additionally, it is used in the production of pharmaceuticals, as it can be used to catalyze the formation of a variety of drug molecules.
Safety and Hazards
The safety data sheet for “150347-56-1” was not found in the search results. However, it is generally advised to handle chemicals with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 150347-56-1 involves the coupling of two key intermediates, followed by a series of deprotection and protection steps.", "Starting Materials": [ "4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid", "4-bromo-2-fluoroaniline", "palladium catalyst", "base", "protecting and deprotecting agents" ], "Reaction": [ "The first step involves the reaction of 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with a base to form the corresponding carboxylate salt.", "Next, 4-bromo-2-fluoroaniline is reacted with a palladium catalyst to form the corresponding aryl palladium intermediate.", "The aryl palladium intermediate is then coupled with the carboxylate salt using a coupling reagent to form the desired product.", "The protecting groups are then removed using a deprotection agent.", "Finally, the desired product is protected using a protecting agent to yield the final compound." ] } | |
Numéro CAS |
150347-56-1 |
Formule moléculaire |
C25H22N2O5 |
Pureté |
97%min |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
